![molecular formula C12H28Cl2N2O2S B2392860 3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride CAS No. 1052540-44-9](/img/structure/B2392860.png)
3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride
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Overview
Description
“3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride” is a chemical compound with the CAS Number: 1052540-44-9 . It is available in powder form . The compound is used for research purposes .
Molecular Structure Analysis
The InChI Code for the compound is1S/C12H26N2O2S.2ClH/c1-10(2)14(11(3)4)7-6-13-12-5-8-17(15,16)9-12;;/h10-13H,5-9H2,1-4H3;2*1H
. This indicates the molecular structure of the compound. For a detailed structural analysis, specialized software or databases that can interpret and visualize this InChI code would be needed. Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.34 . It has a melting point of 16-17 degrees Celsius . The compound is stable at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis of Cyclic Alpha-Amino Acid Derivatives : This compound is utilized in the synthesis of conformationally constrained cyclic alpha-amino acid derivatives. These derivatives are prepared under solid-liquid phase-transfer catalysis conditions, highlighting the compound's role in creating structurally unique amino acids (Kotha & Brahmachary, 2000).
Functionalized Naphthol Derivatives Synthesis : The compound plays a role in the synthesis of functionalized naphthol derivatives, useful in the development of new organic materials with specific properties (Barabanov, Fedenok, & Shvartsberg, 1998).
Synthesis of Bisbenzimidazole-Derived Chelating Agents : It's involved in the synthesis of bisbenzimidazole-derived chelating agents, demonstrating broad spectrum antimicrobial activity (Agh-Atabay, Dulger, & Gucin, 2003).
Biomedical Research
Study of Poly(amido-amine)s and Their Properties : This compound is part of the research on poly(amido-amine)s, where its structure and properties are analyzed for potential biomedical applications (Ferruti et al., 2000).
Development of Bioreductive Drugs : It's used in the large-scale synthesis of bioreductive drugs, showcasing its importance in pharmaceutical research and development (Lee & Denny, 1999).
Polymer Science
- Monomers for Adhesive Polymers : The compound is utilized in the synthesis of monomers for adhesive polymers, highlighting its role in developing new materials with specific adhesive properties (Moszner et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2S.2ClH/c1-10(2)14(11(3)4)7-6-13-12-5-8-17(15,16)9-12;;/h10-13H,5-9H2,1-4H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFXGSAHLHXLHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC1CCS(=O)(=O)C1)C(C)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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